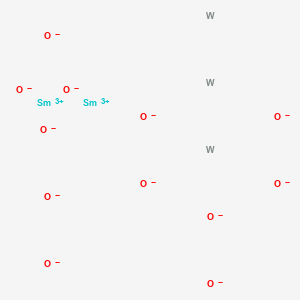
Disamarium tritungsten dodecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disamarium tritungsten dodecaoxide is a chemical compound with the molecular formula O₁₂Sm₂W₃ It is composed of two samarium atoms and three tungsten atoms, combined with twelve oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Disamarium tritungsten dodecaoxide can be synthesized through solid-state reactions involving the direct combination of samarium oxide (Sm₂O₃) and tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
Sm2O3+3WO3→O12Sm2W3
Industrial Production Methods
Industrial production of this compound involves similar high-temperature solid-state reactions. The process is scaled up to produce larger quantities, often using specialized furnaces and reactors to maintain the necessary temperature and atmospheric conditions. The purity of the starting materials and the control of reaction parameters are crucial to obtaining high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Disamarium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of tungsten and samarium within the compound.
Substitution: Certain ligands or atoms in the compound can be substituted with other elements or groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts or reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten and samarium, while reduction could produce lower oxides or elemental forms of the metals.
Scientific Research Applications
Disamarium tritungsten dodecaoxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Mechanism of Action
The mechanism by which disamarium tritungsten dodecaoxide exerts its effects involves interactions at the molecular level The compound’s unique electronic structure allows it to participate in various catalytic processes, enhancing reaction rates and selectivity
Comparison with Similar Compounds
Similar Compounds
Dipraseodymium tritungsten dodecaoxide: Similar in structure but contains praseodymium instead of samarium.
Disamarium tritungsten dodecaoxide: Another variant with different stoichiometry or oxidation states.
Uniqueness
This compound is unique due to its specific combination of samarium and tungsten, which imparts distinct electronic and catalytic properties
Properties
CAS No. |
13701-73-0 |
|---|---|
Molecular Formula |
OSmW |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
InChI Key |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sm+3].[Sm+3].[W].[W].[W] |
Canonical SMILES |
O=[W].[Sm] |
Synonyms |
disamarium tritungsten dodecaoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















